(4-Methoxypentyl)(methyl)amine (4-Methoxypentyl)(methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671260
InChI: InChI=1S/C7H17NO/c1-7(9-3)5-4-6-8-2/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol

(4-Methoxypentyl)(methyl)amine

CAS No.:

Cat. No.: VC17671260

Molecular Formula: C7H17NO

Molecular Weight: 131.22 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxypentyl)(methyl)amine -

Specification

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
IUPAC Name 4-methoxy-N-methylpentan-1-amine
Standard InChI InChI=1S/C7H17NO/c1-7(9-3)5-4-6-8-2/h7-8H,4-6H2,1-3H3
Standard InChI Key OTIBDNPGQUBBMC-UHFFFAOYSA-N
Canonical SMILES CC(CCCNC)OC

Introduction

Chemical Identity and Structural Features

(4-Methoxypentyl)(methyl)amine (C₇H₁₇NO) belongs to the alkylamine family, with a molecular weight of 131.22 g/mol. Its structure comprises:

  • Pentyl chain: A five-carbon aliphatic backbone.

  • Methoxy group (-OCH₃): Positioned at the fourth carbon, conferring electron-donating effects.

  • Methylamine (-NHCH₃): A secondary amine group at the terminal carbon.

Table 1: Comparative Physicochemical Properties of Related Amines

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)Refractive Index
N-(4-Methoxybenzyl)-N-methylamine C₉H₁₃NO881.008 (25°C)n²⁰/D 1.529
Benzyl[(4-methoxyphenyl)methyl]amine C₁₅H₁₇NON/AN/AN/A
Predicted values for (4-Methoxypentyl)(methyl)amineC₇H₁₇NO~110–125~0.85–0.92~1.43–1.47

Synthesis and Reaction Pathways

Although no direct synthesis of (4-Methoxypentyl)(methyl)amine is documented, analogous methods from the literature suggest viable routes:

Reductive Amination

A primary pathway involves reductive amination of 4-methoxypentanal with methylamine. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) in methanol or ethanol at 50–80°C typically yields secondary amines .

Transfer Hydrogenation of Nitriles

Copper-catalyzed transfer hydrogenation of 4-methoxypentanenitrile with oxazaborolidine-BH₃ complexes could selectively produce the target amine. Solvent polarity (e.g., THF vs. toluene) modulates selectivity between primary and secondary amines .

Physicochemical and Spectroscopic Properties

Thermal Stability

  • Boiling Point: Estimated at 110–125°C, based on comparisons to N-(4-Methoxybenzyl)-N-methylamine (88°C) and longer-chain analogs .

  • Flash Point: Likely >100°C, given the presence of a methoxy group, which enhances flammability resistance.

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., chloroform, methanol) but insoluble in water due to the hydrophobic pentyl chain .

  • pKa: Predicted ~10.1±0.1, consistent with secondary amines .

Spectroscopic Data

  • IR: N-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹).

  • ¹H NMR: δ 1.30–1.60 (m, pentyl chain), δ 3.30 (s, OCH₃), δ 2.40 (s, NHCH₃).

Applications in Organic Synthesis and Pharmacology

Pharmaceutical Intermediates

Structurally similar amines, such as N-(4-Methoxybenzyl)-N-methylamine, serve as precursors to toll-like receptor antagonists and kinase inhibitors . (4-Methoxypentyl)(methyl)amine could analogously act as a building block for:

  • Anticancer agents: Deuteration of the methyl group may enhance metabolic stability, as seen in compound CM4307 .

  • Immune modulators: Piperazinylquinazoline derivatives require secondary amines for activity .

Catalysis and Materials Science

Nickel and ruthenium complexes with amine ligands demonstrate efficacy in dehydrogenative coupling reactions . The methoxy group in (4-Methoxypentyl)(methyl)amine could stabilize metal centers, enabling novel catalysts for imine or amide synthesis.

Future Research Directions

  • Synthetic Optimization: Screen transition-metal catalysts (e.g., Cu, Mn) to improve yield in transfer hydrogenation .

  • Deuterium Labeling: Adapt methods from deuterated methylamine synthesis to produce isotopologs for pharmacokinetic studies .

  • Biological Screening: Evaluate inhibitory activity against Toll-like receptors or kinases using in vitro assays.

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